3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde
Description
3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde (CAS 381238-98-8) is a halogenated benzaldehyde derivative characterized by two bromine substituents: one at the 3-position of the benzene ring and another on the 4-bromobenzyl ether group. The compound also features a methoxy group at the 5-position and an aldehyde functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its structural complexity enables diverse reactivity, particularly in nucleophilic substitutions and cross-coupling reactions, driven by the electron-withdrawing effects of bromine atoms .
Properties
IUPAC Name |
3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYDJNWOOMBPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde typically involves the bromination of 4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde. One common method is the bromination of 4-methoxybenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
The compound is compared below with structurally analogous derivatives, focusing on substituent effects, reactivity, and biological activity.
Halogen Substitution Patterns
Table 1: Impact of Halogen Type and Position
| Compound Name | Substituents | Key Differences |
|---|---|---|
| 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde | Br (3-position), Br (4-bromobenzyl), OMe (5-position) | High electrophilicity due to dual bromine atoms; enhanced binding to biomolecules . |
| 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde | Br (5-position), Cl (4-chlorobenzyl) | Lower antitumor efficacy compared to brominated analogs due to reduced hydrophobicity . |
| 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde | Br (5-position), F (4-fluorobenzyl) | Moderate antimicrobial activity; fluorine’s electronegativity increases metabolic stability . |
| 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde | Cl (3-position), Cl/Cl-F (benzyl) | Dual chlorine atoms reduce steric bulk compared to bromine, altering enzyme inhibition profiles . |
Key Findings :
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius enhances van der Waals interactions in biological systems, improving binding affinity to targets like enzymes or receptors .
- Positional Effects : Bromine at the 3-position (vs. 5-position) increases steric hindrance, slowing nucleophilic attacks but improving regioselectivity in cross-coupling reactions .
Alkoxy Group Modifications
Table 2: Methoxy vs. Ethoxy Substituents
Key Findings :
- Ethoxy groups improve solubility in non-polar solvents, favoring applications in hydrophobic drug design .
- Methoxy groups contribute to stronger intermolecular forces, influencing crystallization and stability .
Functional Group Additions
Table 3: Role of Auxiliary Functional Groups
Key Findings :
Biological Activity
3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde is a synthetic compound that exhibits potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article reviews its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position, a methoxy group at the 5-position, and a benzyl ether linkage. These structural components are believed to contribute to its biological activity by influencing binding affinity and specificity towards biological targets such as enzymes and receptors.
The mechanism of action for this compound involves interactions with various molecular targets. The presence of bromine atoms can enhance lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and interact with intracellular targets. The methoxy group may also play a role in modulating the compound's reactivity and biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The halogen substituents in this compound may enhance its efficacy against various bacterial strains. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria, although specific data on its antimicrobial activity remains limited.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve the induction of apoptosis or interference with cell cycle progression.
Study 1: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth, with an IC50 value suggesting potent activity against specific cancer types. This study utilized assays such as MTT to assess cell viability and flow cytometry for apoptosis detection.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
Study 2: Antioxidant Activity
Another study focused on the antioxidant properties of related compounds, suggesting that structural similarities may confer protective effects against oxidative stress in cells. The ability to scavenge free radicals was assessed using DPPH assays, indicating that derivatives of this compound could mitigate oxidative damage in vitro.
Comparison with Similar Compounds
The biological activities of this compound can be compared with related compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde | Lacks additional bromine | Moderate antimicrobial activity |
| 3-Bromo-4-methoxybenzaldehyde | Lacks benzyl ether linkage | Lower anticancer activity |
| 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde | Ethoxy group instead of methoxy | Variable activity depending on structure |
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde?
Answer:
The synthesis involves nucleophilic aromatic substitution. Start with 5-methoxy-4-hydroxybenzaldehyde and react it with 1,4-bis(bromomethyl)benzene under basic conditions (e.g., K₂CO₃) in acetonitrile. A phase-transfer catalyst like tetrabutylammonium iodide (TBAI) enhances reactivity. Purification is achieved via silica gel column chromatography using ethyl acetate/petroleum ether (5:1 v/v) .
Basic: How should researchers characterize the purity and structure of this compound?
Answer:
Use 1H/13C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm) and aromatic proton splitting. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₅H₁₂Br₂O₃). Purity is assessed via HPLC-UV (λ=254 nm). Cross-reference spectral data with fluorinated analogs (e.g., 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde) to resolve ambiguities .
Advanced: What experimental design considerations are critical for optimizing regioselectivity in further functionalization reactions?
Answer:
Regioselectivity in electrophilic substitutions depends on directing effects:
- The aldehyde group is meta-directing.
- Methoxy and benzyloxy groups are ortho/para-directing.
Use density functional theory (DFT) to predict dominant sites (e.g., nitration at the position activated by methoxy). Validate with LC-MS monitoring of competitive reactions .
Advanced: How can contradictory data on reaction yields in cross-coupling reactions be resolved?
Answer:
Yield discrepancies often stem from catalyst choice or reaction conditions. For Suzuki-Miyaura coupling:
- Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)).
- Optimize ligand systems (XPhos vs. SPhos).
- Use design of experiments (DoE) to identify critical factors (e.g., degassed DMF improves yields by 30% in ) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Store under argon at -20°C in amber vials to prevent aldehyde oxidation. Conduct stability studies via periodic HPLC; degradation products (e.g., carboxylic acids) indicate hydrolysis susceptibility. Use desiccants to counter hygroscopicity .
Advanced: What methodologies are suitable for studying the compound’s interactions with biological targets?
Answer:
- Surface plasmon resonance (SPR): Quantify binding kinetics with enzymes/receptors.
- Molecular docking (AutoDock Vina): Predict binding poses using the compound’s electron-deficient aromatic ring.
- In vitro assays: Compare IC₅₀ values with fluorinated analogs (e.g., ) to assess halogen effects .
Advanced: How do steric and electronic factors influence the compound’s reactivity in nucleophilic additions?
Answer:
- Steric hindrance from the 4-bromobenzyl group reduces aldehyde accessibility.
- Electron-withdrawing bromine increases electrophilicity, favoring nucleophilic attack (e.g., hydrazine derivatives follow pseudo-first-order kinetics).
- Solvent polarity modulates transition state stabilization (e.g., DMF vs. THF) .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Use ethyl acetate/petroleum ether (5:1 v/v) for high-purity crystals (). For polar impurities, employ gradient recrystallization starting with DCM/hexane .
Advanced: How can computational chemistry aid in predicting the compound’s spectroscopic properties?
Answer:
DFT calculations (B3LYP/6-311+G(d,p)) predict NMR shifts within ±0.3 ppm accuracy. IR simulations (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) align with experimental data. Use Gaussian 16 for spectral assignments in crowded regions .
Advanced: What strategies mitigate competing side reactions during benzyloxy group formation?
Answer:
- Use bulky bases (e.g., DBU) to suppress O-alkylation.
- Limit benzyl bromide to 1.2 equivalents to prevent dialkylation.
- Monitor progress via TLC (Rf shift from starting phenol). shows TBAI reduces reaction time by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
